molecular formula C16H13FO4 B6408669 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261934-08-0

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6408669
CAS RN: 1261934-08-0
M. Wt: 288.27 g/mol
InChI Key: RUUAQYSPWJNRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid (3F5M2MB) is a compound with a range of potential applications in scientific research. It is a versatile molecule that has been used in various studies in fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a range of potential applications in scientific research. It has been used in studies of biochemistry, pharmacology, and medicinal chemistry. In particular, it has been used to study the effects of various drugs on the human body. It has also been used to study the structure-activity relationships of various compounds, as well as to study the mechanism of action of drugs. Additionally, it has been used to study the metabolism of drugs and to develop new drugs.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is also believed that it may act as an agonist of the serotonin receptor, which is involved in the regulation of mood and anxiety. Additionally, it is thought that it may act as an antagonist of the GABA receptor, which is involved in the regulation of sleep and relaxation.
Biochemical and Physiological Effects
3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been shown to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and anxiety. It has also been shown to act as an antagonist of the GABA receptor, which is involved in the regulation of sleep and relaxation. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound for use in experiments. Additionally, it has a range of potential applications, which makes it a versatile compound for use in various studies. However, one limitation is that it is not yet fully understood, so further research is needed to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for the use of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% in scientific research. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug design and development. Additionally, further research could be conducted to explore its potential use as an anti-inflammatory and antioxidant agent. Finally, further research could be conducted to explore its potential use as a drug delivery system.

Synthesis Methods

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with 2-methylbenzoic acid in the presence of a suitable catalyst such as anhydrous sodium acetate. This reaction produces 3-(3-fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid as the major product. The second step involves the purification of the product using column chromatography. The purified compound can then be used in further experiments.

properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-13(4-3-5-14(9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUAQYSPWJNRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691517
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid

CAS RN

1261934-08-0
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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